N-[(4-phenyloxan-4-yl)methyl]cyclobutanecarboxamide
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Description
“N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C17H23NO2 . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Molecular Structure Analysis
The molecular structure of “N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide” consists of a cyclobutanecarboxamide group attached to a 4-phenyltetrahydro-2H-pyran-4-ylmethyl group . The average mass of the molecule is 301.423 Da .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antifungal Activity : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized for their antifungal activities against various phytopathogenic fungi. Compounds exhibited moderate antifungal activities, highlighting the potential of similar structures for agricultural applications (Wu et al., 2012).
Synthesis of Pyrazole Derivatives : Novel pyrazole derivatives were synthesized and tested for their antibacterial, antitumor, and antioxidant activities. This research demonstrates the multifaceted potential of pyrazole derivatives in medicinal chemistry and drug discovery (El‐Borai et al., 2013).
Biological Activities
Antioxidant and Protective Effects : The antioxidant properties of a novel pyrazolecarboxamide derivative were studied in Clarias gariepinus exposed to lead nitrate. The study showed that the derivative has potent antioxidant activity, suggesting its potential in minimizing the effects of oxidative stress (Soliman et al., 2019).
Antimicrobial Activities : Synthesis of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety led to compounds that were screened for their antimicrobial activities. This work indicates the significance of structural modification in developing potential antimicrobial agents (Siddiqui et al., 2013).
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(14-5-4-6-14)18-13-17(9-11-20-12-10-17)15-7-2-1-3-8-15/h1-3,7-8,14H,4-6,9-13H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQFHRYTPYEBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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